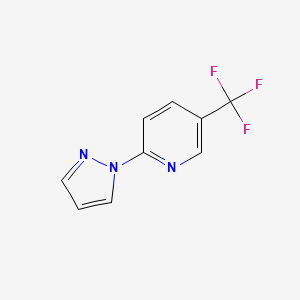

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and lipophilicity, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

The primary target of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is the Rhodium (III) ion . This compound is involved in Rhodium (III)-catalyzed reactions, particularly in the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Mode of Action

The compound interacts with its target through a process known as C–H bond functionalization . This Rhodium (III)-catalyzed and solvent-controlled process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the C–H bond functionalization pathway . This pathway involves the interaction of the compound with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products .

Result of Action

The result of the compound’s action is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields .

Action Environment

The action of this compound is influenced by the reaction environment. The solvent used in the reaction plays a crucial role in controlling the C–H bond functionalization . Therefore, the efficacy and stability of the compound’s action are likely dependent on the specific reaction conditions.

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which these enzymes are involved . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in stress responses and metabolic regulation . Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of enzymes involved in oxidative stress responses by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of the pyridine ring. One common method is the Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This reaction can be controlled by the choice of solvent to yield either C–H alkenylation products or indazole products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine exhibits potent antimicrobial properties against various pathogens. In a study evaluating its efficacy against fungi and bacteria, the compound demonstrated significant inhibition rates, particularly against dermatophytes and certain strains of E. coli and Staphylococcus aureus .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using the DPPH radical scavenging assay. Results indicated that it possesses a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as a dihydroorotate dehydrogenase inhibitor. This enzyme is critical in the de novo synthesis of pyrimidines, making it a target for antiviral drug development. In vitro assays revealed that this compound effectively inhibits this enzyme, leading to reduced replication of viral pathogens such as measles virus .

Case Studies

-

Antiviral Drug Development

A series of pyrazole derivatives were synthesized and evaluated for their antiviral activity. Among these, this compound showed promising results as a potent inhibitor of viral replication through its action on dihydroorotate dehydrogenase . -

Anti-inflammatory Agents

The compound has also been explored for its anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, derivatives of this compound demonstrated significant reduction in inflammation markers compared to standard anti-inflammatory drugs . -

Cancer Therapeutics

Recent investigations have highlighted the potential of this compound in cancer therapy. It was found to induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

2-(1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.

5-(trifluoromethyl)pyridine: Does not contain the pyrazole ring, affecting its reactivity and applications.

Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III): A complex that includes the 2-(1H-pyrazol-1-yl)pyridine moiety but is used in different contexts, such as in dye-sensitized solar cells.

Uniqueness

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, along with the trifluoromethyl group. This combination of features imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable in various scientific and industrial applications .

Biological Activity

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H6F3N3

- Molecular Weight : 203.15 g/mol

Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to increased bioactivity and selectivity towards biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, 2-(1H-pyrazol-1-yl) compounds have shown efficacy against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation, induce apoptosis, and disrupt cell cycle progression.

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy of this compound. Below is a summary table showcasing key findings from various studies:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Apoptosis induction | |

| A549 (Lung) | 15.2 | Cell cycle arrest | |

| HCT116 (Colon) | 12.8 | Inhibition of proliferation |

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of pyrazole derivatives, including this compound, found significant antiproliferative effects against MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value of 10.5 µM, indicating strong potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell growth.

Case Study 2: Antitubercular Properties

Another investigation assessed the antitubercular activity of pyrazole derivatives. The compound demonstrated promising inhibitory effects against Mycobacterium tuberculosis with an MIC value comparable to standard antitubercular drugs, suggesting its potential role in tuberculosis treatment.

Properties

IUPAC Name |

2-pyrazol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJMKMKDZKFQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.